molecular formula C13H16F2N2O2 B1393290 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole CAS No. 958863-37-1

2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole

Cat. No. B1393290
M. Wt: 270.27 g/mol
InChI Key: IYZLZDBZPOTGDF-UHFFFAOYSA-N
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Description

The compound “2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . It is a structure that, despite being small, has a unique chemical complexity .


Molecular Structure Analysis

The molecular structure of “2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole” is based on the imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound has a molecular formula of C12H14F2N2O2 and a molecular weight of 256.2500 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole and similar compounds have been involved in novel synthesis methods. For example, Katner and Brown (1990) utilized diethoxymethyl acetate in the cyclization of aminopyridines to create related compounds like oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines (Katner & Brown, 1990).

Antimicrobial and Antitubercular Properties

  • Compounds structurally similar to 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, Jadhav et al. (2009) synthesized a series of novel benzo[d]imidazole derivatives and tested them for antibacterial and antitubercular activities (Jadhav et al., 2009).

Corrosion Inhibition

  • Benzimidazole derivatives, including those related to 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole, have shown promising results as corrosion inhibitors. Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their corrosion inhibition ability towards mild steel in acidic environments (Ammal et al., 2018).

Antioxidant Activities

  • Some benzimidazole derivatives have been evaluated for their antioxidant properties. Alp et al. (2015) prepared novel benzimidazole compounds and investigated their antioxidant activities in vitro (Alp et al., 2015).

Anticancer Properties

  • The potential of benzimidazole derivatives as anticancer agents has been explored. Karthikeyan et al. (2017) synthesized a series of benzimidazole carboxylic acids and methyl esters, examining their antiproliferative effects against breast cancer cell lines (Karthikeyan et al., 2017).

Chemical Analysis and Detection

  • Derivatives of benzimidazole have been utilized in the development of gas chromatographic methods for the detection of certain herbicides. Anisuzzaman et al. (2000) synthesized dimethyl derivatives of imidazolinone herbicides for efficient trace level analysis in various matrices (Anisuzzaman et al., 2000).

Safety And Hazards

The safety data sheet for “2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole” indicates that it may cause severe skin burns and eye damage. It may also damage fertility or the unborn child .

Future Directions

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

properties

IUPAC Name

2-(diethoxymethyl)-5,6-difluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c1-4-18-13(19-5-2)12-16-10-6-8(14)9(15)7-11(10)17(12)3/h6-7,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZLZDBZPOTGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC2=CC(=C(C=C2N1C)F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680544
Record name 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole

CAS RN

958863-37-1
Record name 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958863-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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